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Compound of Interest

Compound Name: Methyl 4-sulfanylbenzoate

Cat. No.: B014360

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 4-
sulfanylbenzoate (CAS 6302-65-4), a versatile synthetic intermediate with potential
applications in drug discovery and development. This document details its chemical and
physical properties, provides established synthesis protocols, outlines its spectroscopic data,
and explores its potential biological significance.

Core Chemical and Physical Properties

Methyl 4-sulfanylbenzoate, also known as Methyl 4-mercaptobenzoate, is an organic
compound featuring a benzoate scaffold substituted with a thiol group at the para position.[1][2]
Its key quantitative properties are summarized in the table below.
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Property Value Reference(s)
CAS Number 6302-65-4 [11[2]
Molecular Formula CsHs02S [2]

Molecular Weight 168.21 g/mol [2]

IUPAC Name methyl 4-sulfanylbenzoate [3]

Melting Point 33-36 °C [4]

Boiling Point 266.7 °C at 760 mmHg [5]
Appearance White to pale yellow solid or o

liquid

Synthesis of Methyl 4-sulfanylbenzoate

Several synthetic routes to Methyl 4-sulfanylbenzoate have been reported. Below are
detailed protocols for two common methods.

Experimental Protocol 1: From 4-Mercaptobenzoic Acid
(Fischer Esterification)

This method involves the direct esterification of 4-mercaptobenzoic acid with methanol in the
presence of an acid catalyst.

Materials:

e 4-Mercaptobenzoic acid (1.72 g, 11.17 mmol)

Anhydrous methanol (20.0 mL)

Concentrated sulfuric acid (0.43 mL)

Ethyl acetate

Saturated sodium bicarbonate solution
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Procedure:

To a solution of 4-mercaptobenzoic acid in anhydrous methanol, add concentrated sulfuric
acid.

Heat the reaction mixture to reflux for 16 hours.

Concentrate the mixture in vacuo.

Dilute the residue with ethyl acetate (100 mL).

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).

Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate in
vacuo to yield the product.[6]

Experimental Protocol 2: From 4-Fluorobenzonitrile

This multi-step synthesis begins with the conversion of 4-fluorobenzonitrile to a thiol

intermediate, followed by hydrolysis and esterification.

Step 1: Synthesis of 4-Mercaptobenzonitrile and its Disulfide/Sulfide Byproducts

To a solution of 4-fluorobenzonitrile in DMF, add sodium hydrosulfide hydrate under a
nitrogen atmosphere.

After stirring, the reaction mixture is worked up by dilution with ethyl acetate and water,
followed by acidification.

The organic layer is separated and evaporated to yield a mixture of 4-mercaptobenzonitrile
and its corresponding disulfide and sulfide.[7]

Step 2: Hydrolysis and Reduction to Methyl 4-sulfanylbenzoate

The crude nitrile mixture is suspended in methanol.

o Sodium borohydride is added, followed by the addition of a solution of sodium hydroxide in

water, which raises the reaction temperature.
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e The mixture is heated to reflux.

o After cooling, zinc dust is added, and the mixture is stirred vigorously.

e The excess zinc and insoluble byproducts are removed by filtration.

o The filtrate is concentrated and quenched with ice water to precipitate the product.

» The resulting white solid is filtered, washed with cold water, and dried in vacuum to afford
Methyl 4-sulfanylbenzoate.[7]

Spectroscopic Data

The structural elucidation of Methyl 4-sulfanylbenzoate is supported by the following
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Coupling
1H NMR . o .

Shift (8) Multiplicity Constant Assignment Reference
(CDCI3)

ppm (J) Hz
Aromatic

7.89 d 8.7 2H,H-2, H-6  [6]
Protons
Aromatic

7.29 d 8.7 2H, H-3,H-5  [6]
Protons
Methyl

3.90 s - 3H, -OCHs [6]
Protons
Thiol Proton 3.60 S - 1H, -SH [6]
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Predicted Chemical

Predicted 3C NMR ) Assignment Justification
Shift (8) ppm
Typical for benzoate
Carbonyl Carbon ~167 C=0
esters.[2]
) Based on data for
) C-1 (ipso to - o ) )
Aromatic C-1 ~128 similar benzoic acid
COOCHs5) o
derivatives.
Aromatic carbons
Aromatic C-2, C-6 ~130 C-2,C-6 adjacent to the ester
group.
Aromatic carbons
Aromatic C-3, C-5 ~129 C-3,C-5 adjacent to the thiol
group.
The thiol group has a
' _ moderate effect on the
Aromatic C-4 ~135 C-4 (ipso to -SH) ) )
chemical shift of the
attached carbon.
Typical for a methyl
Methyl Carbon ~52 -OCHs

ester.[2]

Infrared (IR) Spectroscopy
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Predicted IR Wavenumber ] o
) Functional Group Justification
Absorption (cm™?)
Characteristic
S-H Stretch ~2550 Thiol stretching vibration for
the S-H bond.
Strong absorption
C=0 Stretch ~1720 Ester Carbonyl typical for aromatic
esters.[5]
Two characteristic
C-O Stretch ~1280 and ~1100 Ester C-O stretches for the ester
group.[5]
) ) Typical for C-H bonds
Aromatic C-H Stretch >3000 Aromatic C-H ]
on a benzene ring.[8]
In-ring stretching
Aromatic C=C Stretch  ~1600-1450 Aromatic C=C vibrations of the

benzene ring.[8]

Mass Spectrometry (MS)

The electron ionization mass spectrum of Methyl 4-sulfanylbenzoate is expected to show a

molecular ion peak and characteristic fragmentation patterns.
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Predicted Mass Fragmentation
mlz Fragment lon
Spectrum Pathway

lonization of the
Molecular lon 168 [CsHsO2S]*
parent molecule.

Loss of a methoxy
Base Peak 137 [C7H50S]* radical (*OCHs) from

the molecular ion.

Loss of carbon
Fragment lon 109 [CeHsS]H monoxide (CO) from
the m/z 137 fragment.

Loss of the sulfanyl
roup (*SH) from the
Fragment lon 77 [CeHs]* group (-SH)
m/z 109 fragment or

direct fragmentation.

Applications in Drug Development and Biological
Significance

Methyl 4-sulfanylbenzoate serves as a valuable building block in medicinal chemistry.[6] The
thiol and ester functionalities provide reactive handles for the synthesis of more complex
molecules with potential therapeutic applications.

The parent compound, 4-mercaptobenzoic acid, has been investigated for its biological activity.
Notably, it has been identified as a receptor antagonist that binds to the benzodiazepine site of
the GABA-A receptor, thereby blocking the action of GABA.[6] This suggests that derivatives of
Methyl 4-sulfanylbenzoate could be explored for their potential as modulators of GABAergic
signaling, which is implicated in a variety of neurological and psychiatric disorders.

Furthermore, thiophenol derivatives are integral components in the synthesis of various
pharmaceuticals, including sulfonamides and antifungal agents.[5] The incorporation of the
thiophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a
drug molecule.
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Caption: Fischer Esterification Workflow for Methyl 4-sulfanylbenzoate.

Hypothetical Signaling Pathway Inhibition

Given that the parent acid is a GABA-A receptor antagonist, derivatives of Methyl 4-
sulfanylbenzoate could potentially modulate this pathway. The following diagram illustrates a
simplified representation of this inhibitory action.
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Caption: Hypothetical Antagonism of the GABA-A Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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